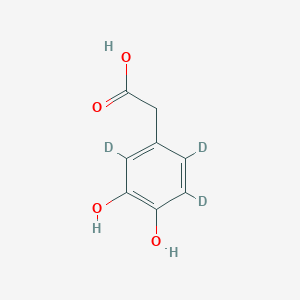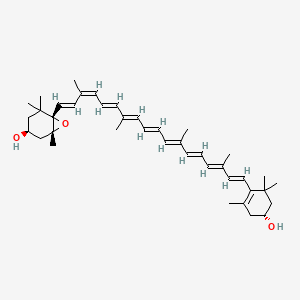
ROR|A allosteric probe-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ROR|A allosteric probe-1 is a compound designed to investigate the function and inhibition of the retinoic acid receptor-related orphan receptor gamma (RORγ). This compound is particularly significant in the field of medicinal chemistry due to its role in modulating the activity of RORγ, which is involved in various biological processes, including immune response and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ROR|A allosteric probe-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its allosteric properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of organic synthesis techniques to create the backbone of the molecule.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity and selectivity for RORγ.
Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification methods to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
ROR|A allosteric probe-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different binding properties .
Aplicaciones Científicas De Investigación
ROR|A allosteric probe-1 has a wide range of applications in scientific research:
Chemistry: Used to study the binding interactions and allosteric modulation of RORγ.
Biology: Helps in understanding the role of RORγ in immune response and metabolism.
Medicine: Potential therapeutic applications in treating diseases related to immune dysfunction and metabolic disorders.
Industry: Used in the development of new drugs targeting RORγ .
Mecanismo De Acción
The mechanism of action of ROR|A allosteric probe-1 involves its binding to an allosteric site on RORγ. This binding induces conformational changes in the receptor, modulating its activity. The molecular targets include specific residues on RORγ that are critical for its function. The pathways involved include the regulation of gene expression related to immune response and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
MRL-871: Another RORγ allosteric inhibitor with high affinity and selectivity.
Compound 9n: An allosteric modulator with probe-dependent behavior on hydroxycarboxylic acid receptor 2 (HCAR2).
Uniqueness
ROR|A allosteric probe-1 is unique due to its specific binding properties and the ability to modulate RORγ activity with high selectivity. This makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C50H37ClF3N5O11S |
|---|---|
Peso molecular |
1008.4 g/mol |
Nombre IUPAC |
4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]-6-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethylcarbamoyl]indazol-3-yl]benzoic acid |
InChI |
InChI=1S/C50H37ClF3N5O11S/c51-38-3-1-2-37(50(52,53)54)42(38)45(63)59-39-22-28(8-12-32(39)43(58-59)26-4-6-27(7-5-26)46(64)65)44(62)55-16-18-67-20-21-68-19-17-56-48(71)57-29-9-13-34-33(23-29)47(66)70-49(34)35-14-10-30(60)24-40(35)69-41-25-31(61)11-15-36(41)49/h1-15,22-25,60-61H,16-21H2,(H,55,62)(H,64,65)(H2,56,57,71) |
Clave InChI |
LJNIJZCOEWOQCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)N2C3=C(C=CC(=C3)C(=O)NCCOCCOCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=N2)C9=CC=C(C=C9)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)

![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)
![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)




![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)

